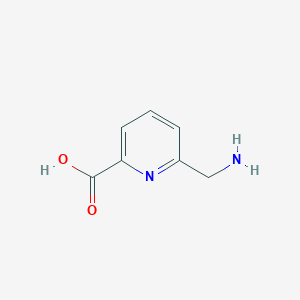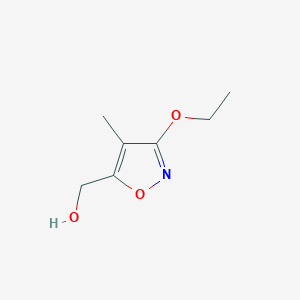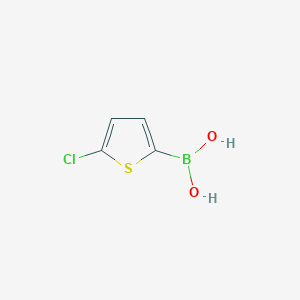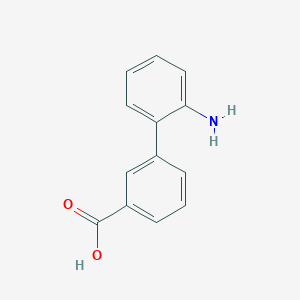
6-(Aminomethyl)picolinic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as 6-phenylethynyl picolinic acid and its derivatives, involves biotransformation and chemical synthesis routes. For instance, 6-phenylethynyl picolinic acid can be synthesized through a biotransformation process using Acinetobacter sp. strain F4, followed by a ring closure in the presence of ammonium ions. Chemically, it can be synthesized from 6-bromopicolinic acid through a palladium-catalyzed coupling reaction with phenylacetylene, followed by hydrolysis to afford the target compound (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of picolinic acid derivatives has been extensively studied through various spectroscopic methods, including FT-IR, NMR, and X-ray crystallography. For example, complexes of oxidovanadium(IV) with picolinic acid derivatives have been characterized, revealing detailed information about their coordination environments and the impact of ligand substitutions on the molecular geometry (Koleša-Dobravc et al., 2014).
Chemical Reactions and Properties
Picolinic acids and their derivatives undergo various chemical reactions, including coupling reactions, to form complex structures. These reactions are influenced by the presence of the aminomethyl group and the pyridine ring, which contribute to the compound's reactivity. The modification of agarose with picolinic acids, for instance, demonstrates the application of these reactions in creating new materials with potential sensor applications in biomedical and pharmaceutical industries (Kondaveeti et al., 2014).
Physical Properties Analysis
The physical properties of 6-(Aminomethyl)picolinic acid derivatives, such as solubility, melting point, and fluorescence emissions, are critical for their application in various fields. For example, the fluorescence emissions of fluorogenic pyridine carboxylic acid amides of agarose have been studied, showing significantly higher emissions compared to their monomeric equivalents, highlighting their potential use in sensing applications (Kondaveeti et al., 2014).
Applications De Recherche Scientifique
Europium and Terbium Sensitizers : A study by Andres & Chauvin (2011) explored the use of 6-phosphoryl picolinic acid derivatives as sensitizers for europium and terbium, revealing their potential in enhancing luminescence properties in various applications (Andres & Chauvin, 2011).
Biodegradation and Bioremediation : Zhang et al. (2019) investigated the biodegradation of picolinic acid by Rhodococcus sp. PA18, which is capable of utilizing picolinic acid as a carbon and energy source, demonstrating its potential in bioremediation of environments polluted with picolinic acid (Zhang et al., 2019).
Picolinic Acid Catabolism : Qiu et al. (2018) characterized a novel decarboxylase involved in the degradation of picolinic acid, highlighting its role in microbial metabolism and providing insights into molecular mechanisms of picolinic acid catabolism (Qiu et al., 2018).
Synthetic Approaches in Organic Chemistry : Kametani (1970) described the synthesis of heterocyclic compounds using picolinic acid derivatives, which can be applied in the creation of various organic compounds including pharmaceuticals (Kametani, 1970).
Fluorogenic Amides Synthesis : Kondaveeti et al. (2014) explored the synthesis of fluorogenic amides of agarose with picolinic acids, which could find applications in biomedical and pharmaceutical industries as sensors (Kondaveeti et al., 2014).
Herbicidal Applications : Feng et al. (2023) studied the design and synthesis of novel picolinic acid derivatives for use as potential herbicides, demonstrating significant herbicidal activity (Feng et al., 2023).
Complexation with Metal Cations : Anderegg (1960) investigated the complexation of picolinic acid derivatives with various metal cations, which is relevant in coordination chemistry (Anderegg, 1960).
Mécanisme D'action
Target of Action
The primary target of 6-(Aminomethyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions .
Biochemical Pathways
The compound affects the biochemical pathways related to zinc transport and the function of ZFPs . It has been shown to inhibit enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . Furthermore, it has been suggested that the compound is involved in the degradation pathway of picolinic acid .
Pharmacokinetics
Picolinic acid, a related compound, is known to be a pyridine carboxylate metabolite of tryptophan and is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of viral replication and packaging, disruption of normal cell homeostatic functions, and modulation of immune responses . It has been shown to be an anti-viral in vitro and in vivo .
Orientations Futures
Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral abilities . Researchers hope to develop this compound into a therapeutic agent that can help fight a variety of viral diseases . This suggests potential future directions for the study and application of 6-(Aminomethyl)picolinic acid as well.
Analyse Biochimique
Biochemical Properties
Picolinic acid, from which it is derived, is known to be a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic . After its role in absorption was discovered, zinc picolinate dietary supplements became popular as they were shown to be an effective means of introducing zinc into the body .
Cellular Effects
Picolinic acid, its parent compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses . It inhibits the entry of enveloped viruses by targeting viral-cellular membrane fusion . It exhibits antiviral activity against influenza A virus in the murine BALB/c model .
Molecular Mechanism
Picolinic acid, its parent compound, is known to inhibit enveloped virus entry by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .
Temporal Effects in Laboratory Settings
Picolinic acid, its parent compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses .
Dosage Effects in Animal Models
Picolinic acid, its parent compound, has been shown to be effective against SARS-CoV-2 and influenza A virus in pre-clinical animal models .
Metabolic Pathways
Picolinic acid, its parent compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway .
Propriétés
IUPAC Name |
6-(aminomethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-4-5-2-1-3-6(9-5)7(10)11/h1-3H,4,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWKBQBRQWNTPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)



![2-[3-(Trifluoromethyl)benzylsulfonyl]thioacetamide](/img/structure/B62136.png)






![(2R,4R)-5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methyl-3-pyrrolidinol hydrochloride](/img/structure/B62156.png)
![[4-[(4-Amino-1-methyl-2,6-dioxo-3-phenylpyrimidin-5-yl)carbamoyl]phenyl] acetate](/img/structure/B62158.png)
